molecular formula C22H19N3O3 B11479621 N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide

N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide

Cat. No.: B11479621
M. Wt: 373.4 g/mol
InChI Key: SGSCAQCLMSYBAH-UHFFFAOYSA-N
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Description

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHOXYPHENYL]-3-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHOXYPHENYL]-3-METHOXYBENZAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHOXYPHENYL]-3-METHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methoxybenzoyl chloride in the presence of triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHOXYPHENYL]-3-METHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHOXYPHENYL]-3-METHOXYBENZAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide
  • 2-(1H-1,3-benzodiazol-2-yl)phenol
  • 2-(2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole)

Uniqueness

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHOXYPHENYL]-3-METHOXYBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dual methoxy substitution enhances its solubility and bioavailability, making it a valuable compound for further research and development .

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide

InChI

InChI=1S/C22H19N3O3/c1-27-16-7-5-6-15(12-16)22(26)25-19-13-14(10-11-20(19)28-2)21-23-17-8-3-4-9-18(17)24-21/h3-13H,1-2H3,(H,23,24)(H,25,26)

InChI Key

SGSCAQCLMSYBAH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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